Nociceptin Trifluoroacetic Acid Salt
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Overview
Description
Nociceptin (trifluoroacetate salt) is a neuropeptide consisting of 17 amino acidsThis compound plays a significant role in various biological systems, including pain modulation, memory, stress responses, anxiety, locomotion, and feeding behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nociceptin (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and remove protecting groups .
Industrial Production Methods: In industrial settings, the synthesis of nociceptin (trifluoroacetate salt) follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Nociceptin (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Cleavage from Resin: Trifluoroacetic acid is the primary reagent.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed.
Major Products: The major product of these reactions is the nociceptin peptide, which can be further modified or conjugated with other molecules for specific applications .
Scientific Research Applications
Nociceptin (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in pain modulation, memory, and stress responses.
Medicine: Explored as a potential therapeutic agent for pain management, anxiety, and other neurological conditions.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
Mechanism of Action
Nociceptin exerts its effects by binding to the nociceptin receptor, which is a G-protein-coupled receptor. Upon binding, it inhibits the activation of adenylyl cyclase and reduces the influx of calcium ions while increasing the efflux of potassium ions. This leads to the inhibition of neurotransmitter release and modulation of neuronal excitability. The pathways involved include the modulation of pain perception, stress responses, and other central nervous system functions .
Comparison with Similar Compounds
- Dynorphin A
- Enkephalins
- Endorphins
Nociceptin’s unique receptor interaction and broad range of biological effects highlight its potential as a therapeutic agent and its importance in scientific research.
Properties
Molecular Formula |
C81H130F3N27O24 |
---|---|
Molecular Weight |
1923.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C79H129N27O22.C2HF3O2/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46;3-2(4,5)1(6)7/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90);(H,6,7)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-;/m0./s1 |
InChI Key |
VNAMUOLQJHRKMK-HLYFSKNCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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